molecular formula C14H7ClF2N2 B1502153 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline CAS No. 885277-44-1

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1502153
CAS No.: 885277-44-1
M. Wt: 276.67 g/mol
InChI Key: XQFOVHUNMTWLCW-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-44-1) is a fluorinated quinazoline derivative with the molecular formula C₁₄H₇ClF₂N₂ and a molecular weight of 276.67 g/mol . This compound is a valuable synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of targeted anti-cancer therapies . Quinazoline derivatives are a recognized class of bioactive molecules, with several approved drugs such as erlotinib, gefitinib, and afatinib demonstrating their therapeutic significance in oncology . The specific substitution pattern of chlorine and fluorine atoms on the quinazoline core, combined with the 4-fluorophenyl ring at the 2-position, makes this compound a versatile building block for designing and synthesizing novel potential inhibitors of key enzymatic pathways . Researchers utilize this compound in projects ranging from exploring molecular pathways in diseases like bladder cancer to investigating structure-activity relationships (SAR) for new drug candidates . It is intended for research purposes only and must be handled by qualified professionals in a controlled laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-11-6-5-10(17)7-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOVHUNMTWLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696122
Record name 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-44-1
Record name 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

  • Starting materials: 2-amino-4-fluorobenzoic acid and formamidine acetate.
  • Step 1: Cyclization in ethylene glycol monomethyl ether (EGME) under reflux to form 7-fluoro-4-hydroxyquinazoline.
  • Step 2: Nitration of 7-fluoro-4-hydroxyquinazoline using a mixture of nitrosonitric acid and sulfuric acid at low temperature (~10°C) to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.
  • Step 3: Removal of isomeric impurities by repeated methanol washing to obtain purified 7-fluoro-6-nitro-4-hydroxyquinazoline.
  • Step 4: Treatment with thionyl chloride (sulfur oxychloride) with catalytic DMF under reflux to convert the hydroxy group to chloro, yielding 4-chloro-7-fluoro-6-nitroquinazoline.

Reaction Conditions and Yields

Step Reaction Details Conditions Yield (%) Notes
1 Cyclization to 7-fluoro-4-hydroxyquinazoline Reflux in EGME, mechanical stirring ~90% (based on 2-amino-4-fluorobenzoic acid) Gray solid obtained after filtration and drying
2 Nitration to 7-fluoro-6-nitro-4-hydroxyquinazoline 10°C, nitrosonitric acid + sulfuric acid ~92% crude yield Requires careful temperature control
3 Isomer removal by methanol washing Room temperature, repeated washing Purity >98% Critical for product quality
4 Chlorination with thionyl chloride + DMF Reflux, removal of excess SOCl2 by distillation ~79% (based on purified hydroxyquinazoline) Yellow crystalline product

This method improves yield and purity substantially compared to prior art, with simplified steps and enhanced production efficiency.

Coupling to Form 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

One-Pot Reaction Approach

A patented method describes a streamlined one-pot synthesis involving:

  • Conversion of 7-fluoro-6-nitroquinazolin-4(3H)-one to 4-chloro-7-fluoro-6-nitroquinazoline using thionyl chloride and catalytic DMF.
  • Subsequent reaction with 3-chloro-4-fluoroaniline (or 4-fluoroaniline analogs) in 2-propanol with N,N-dimethylaniline as a base.
  • Reaction at 25°C for 6 hours followed by aqueous work-up to isolate the coupled product.

This approach reduces the number of steps and avoids isolation of intermediates, facilitating scale-up and commercial production.

Reaction Scheme Summary

Step Reactants Solvent Conditions Outcome
1 7-fluoro-6-nitroquinazolin-4(3H)-one + SOCl2 + DMF Neat (no solvent) Room temp to reflux 4-chloro-7-fluoro-6-nitroquinazoline
2 4-chloro-7-fluoro-6-nitroquinazoline + 4-fluoroaniline + N,N-dimethylaniline 2-propanol 25°C, 6 h 4-(4-fluoroanilino)-7-fluoro-6-nitroquinazoline

Hydrogenation of the nitro group can optionally follow in the same pot to yield the corresponding amino derivative.

Summary Table of Preparation Methods

Method Key Steps Starting Materials Reaction Conditions Yield Advantages References
Multi-step synthesis via 7-fluoro-4-hydroxyquinazoline Cyclization, nitration, chlorination 2-amino-4-fluorobenzoic acid, formamidine acetate Reflux, nitration at 10°C, chlorination reflux with SOCl2 ~79% (final intermediate) High purity, improved yield, scalable
One-pot synthesis of 4-chloro-7-fluoro-6-nitroquinazoline + coupling Thionyl chloride chlorination, amine coupling 7-fluoro-6-nitroquinazolin-4(3H)-one, 4-fluoroaniline Room temp to reflux, 2-propanol solvent Moderate to high Simplified, fewer isolations, commercial viability
One-flask quinazolinone synthesis (general method) One-pot cyclization and chloromethylation o-Anthranilic acids One-pot, two-step 60% overall Operationally efficient, fewer purification steps

Research Findings and Industrial Relevance

  • The patented one-pot method significantly reduces the number of synthetic steps and hazardous intermediate isolations, which is critical for industrial scale-up and environmental safety.
  • The improved nitration and purification steps for the hydroxyquinazoline intermediate address common issues of isomer contamination, enhancing the final product's purity and yield.
  • Use of thionyl chloride with catalytic DMF is a well-established chlorination strategy providing high selectivity for the 4-position on the quinazoline ring.
  • The coupling with fluorinated anilines under mild conditions preserves sensitive functional groups and avoids harsh reaction environments.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Halogen atoms in the compound can be substituted with other groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies
The compound plays a crucial role as an intermediate in the synthesis of targeted therapies for cancer treatment. It has been identified as a potential inhibitor of specific tyrosine kinases, which are pivotal in tumor growth and proliferation. Research indicates that quinazoline derivatives, including 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline, exhibit significant activity against various cancer cell lines, including those expressing epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

Case Study: EGFR Inhibition
A study demonstrated that derivatives of quinazoline with modifications at the 4-position showed enhanced inhibitory activity against EGFR. Specifically, compounds with electron-withdrawing groups like fluoro and chloro at strategic positions exhibited improved binding affinity and cytotoxicity against cancer cell lines such as MCF-7 and A549 .

Biochemical Research

Mechanisms of Action
In biochemical research, this compound is utilized to investigate the mechanisms underlying various signaling pathways. Its role in studying enzyme interactions helps in elucidating pathways related to cell proliferation and apoptosis, contributing to the development of novel therapeutic strategies .

Material Science

Advanced Materials Development
The compound is also explored for its potential in creating advanced materials, particularly organic semiconductors. These materials have unique electronic properties that can be harnessed in the electronics industry for applications such as flexible displays and solar cells .

Diagnostic Applications

Imaging Agents
There is ongoing research into the use of this compound in formulating imaging agents that enhance disease detection through advanced imaging techniques. Its properties may allow for better visualization of tumors and other pathological conditions .

Environmental Monitoring

Pollutant Tracking
In environmental studies, this compound is investigated for its ability to act as a marker for pollutants. This application aids researchers in assessing ecological health and tracking environmental contaminants .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for targeted cancer therapiesEffective EGFR and VEGFR inhibitors; cytotoxicity against cancer cell lines
Biochemical ResearchStudies on enzyme interactions and signaling pathwaysInsights into cell proliferation mechanisms
Material ScienceDevelopment of organic semiconductorsUnique electronic properties beneficial for electronics
Diagnostic ApplicationsFormulation of imaging agentsEnhanced visualization techniques for disease detection
Environmental MonitoringMarker for pollutantsAids in ecological health assessments

Mechanism of Action

The mechanism by which 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Substituents profoundly affect electronic properties and solubility:

  • Electron-Withdrawing Groups (Cl, F) : Enhance π→π* transitions, increasing UV absorption intensity (e.g., 5b: λₐᵦₛ ≈ 310 nm) .
  • Electron-Donating Groups (OCH₃) : Reduce conjugation efficiency, leading to peak broadening (e.g., 5d: λₐᵦₛ ≈ 330 nm) .
  • Melting Points : Compounds with bulky substituents (e.g., phenylethynyl) exhibit higher melting points (5b: 220–222°C) compared to methoxy-substituted derivatives (5d: 198–200°C) .

Table 2: Optical Properties of Selected Derivatives

Compound Absorption λₐᵦₛ (nm) Emission λₑₘ (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
5b 310 480–495 170–185 0.45
5d 330 480–495 150–165 0.62
4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline (hypothetical) ~320 (predicted) ~490 (predicted) ~170

Table 3: Cytotoxicity of Selected Derivatives

Compound IC₅₀ (HeLa cells, µM) IC₅₀ (MCF-7 cells, µM) Selectivity (HeLa/MCF-7) Reference
Gefitinib 1.2 1.5 1.25
4-Fluorophenyl-substituted derivative (4l) 0.8 5.2 6.5
3-Chloroanilino derivative (3g) 1.5 3.8 2.5

Key Findings and Implications

Substituent Effects : The 4-fluorophenyl group at position 2 enhances electronic delocalization, improving optical properties and binding to biological targets like EGFR-TK .

Synthetic Flexibility : Palladium-catalyzed cross-coupling allows precise introduction of aryl/alkynyl groups, enabling tailored modifications for drug discovery .

Biological Optimization : Combining chloro and fluoro substituents balances cytotoxicity and selectivity, making this compound a promising lead for anticancer agents .

Biological Activity

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with chlorine and fluorine substituents, which enhance its pharmacological properties. The molecular formula is C14H8ClF2N2C_{14}H_{8}ClF_{2}N_{2}, with a molecular weight of approximately 276.67 g/mol. The introduction of halogen atoms can significantly influence the compound's binding affinity and overall biological activity.

The biological activity of this compound primarily involves its interaction with various kinases, particularly those implicated in cancer progression. Quinazolines are known to act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's ability to bind to the active sites of these enzymes, thereby modulating their activity.

Key Mechanisms:

  • Inhibition of Kinases : The compound inhibits specific kinases involved in tumor growth, making it a candidate for targeted cancer therapies.
  • Cell Signaling Modulation : It affects signaling pathways related to oxidative stress and inflammation, influencing cellular responses to environmental stimuli.
  • Antiproliferative Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer properties. For instance, in vitro studies have shown its effectiveness against several human cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)5.9
SW-480 (Colorectal)2.3
MCF-7 (Breast)5.65

These results suggest that the compound is particularly potent against lung cancer cells compared to other types.

Case Studies

  • In Vitro Cytotoxicity Screening :
    A study evaluated the antiproliferative activities of various quinazoline derivatives, including this compound. It was found that this compound exhibited strong cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin .
  • Structure-Activity Relationship (SAR) :
    The introduction of halogen substituents was shown to improve binding affinity to EGFR, enhancing the anticancer activity of quinazoline derivatives. This highlights the importance of molecular modifications in developing effective therapeutic agents .
  • Pharmacological Studies :
    In pharmacological research, this compound has been utilized as an intermediate in synthesizing targeted therapies for tumors expressing specific kinases . Its role as a biochemical probe aids in understanding enzyme mechanisms and developing better therapeutic strategies.

Q & A

Q. Q1. What are the standard synthetic routes for 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via cyclization of substituted benzoxazinones or condensation of fluorinated anilines with chloro-quinazoline precursors. For example, cyclocondensation of 7-fluoro-2-(4-fluorophenyl)benzoxazin-4-one with phosphorus oxychloride (POCl₃) under reflux yields the target compound. Reaction temperature (80–120°C) and stoichiometric excess of POCl₃ (1.5–2.0 equiv) are critical for optimizing yields (≥65%) . Side reactions, such as dehalogenation or over-chlorination, can occur if temperature control is inconsistent.

Q. Q2. How is the structural identity of this compound confirmed in synthetic workflows?

A2. Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Resolves the quinazoline core and substituent positions (e.g., fluorophenyl orientation at C2) .
  • NMR spectroscopy : Distinct ¹⁹F NMR signals for Cl (δ ~ -110 ppm) and F (δ ~ -120 ppm) substituents differentiate electronic environments .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₄H₈ClF₂N₂; calc. 280.03 g/mol) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory bioactivity data for this compound across different assays?

A3. Discrepancies often arise from assay-specific variables:

  • Solubility : Use DMSO as a co-solvent (≤0.1% v/v) to avoid aggregation in aqueous media .
  • Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to assess degradation rates .
  • Off-target effects : Pair primary assays (e.g., kinase inhibition) with counter-screens (e.g., CYP450 inhibition) .

Q. Q4. What strategies optimize the compound’s selectivity for tyrosine kinase inhibitors (TKIs) in cancer research?

A4. Structural modifications and computational modeling guide selectivity:

  • Quinazoline C4 position : Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance ATP-binding pocket interactions .
  • Fluorophenyl substituent : Introduce ortho-fluorine to sterically hinder non-target kinases .
  • Molecular docking : Use AutoDock Vina to predict binding affinity against EGFR vs. HER2 .

Q. Q5. How can researchers address low yields in scaled-up synthesis of this compound?

A5. Key process improvements include:

  • Catalyst optimization : Replace POCl₃ with SOCl₂ in dichloroethane for milder conditions and reduced side products .
  • Purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate the compound with >98% purity .
  • Recycling mother liquors : Analyze by LC-MS to recover unreacted intermediates .

Analytical and Mechanistic Questions

Q. Q6. What advanced analytical methods characterize the compound’s stability under physiological conditions?

A6. Stability studies require:

  • Forced degradation : Expose to UV light (254 nm) and pH extremes (1–13) to identify degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C) for storage recommendations .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human serum albumin (HSA) .

Q. Q7. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

A7. The C4-Cl group acts as a leaving site for nucleophilic aromatic substitution (SNAr):

  • Electron-deficient core : Fluorine at C7 enhances electrophilicity, enabling Pd-catalyzed couplings (e.g., Suzuki with boronic acids) .
  • Steric effects : The 4-fluorophenyl group at C2 hinders para-substitution, directing reactions to meta positions .

Data Interpretation and Validation

Q. Q8. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

A8. Cross-validate using:

  • Single-crystal XRD vs. powder XRD : Confirm polymorphism or hydration states if unit cell parameters differ .
  • DFT calculations : Compare computed IR/NMR spectra with experimental data to identify conformational isomers .

Q. Q9. What are the best practices for benchmarking biological activity against known TKIs?

A9. Use reference standards (e.g., Gefitinib for EGFR) and standardized protocols:

  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

Safety and Handling

Q. Q10. What safety protocols are recommended for handling this compound?

A10. Follow GHS guidelines:

  • PPE : Use nitrile gloves, lab coat, and eye protection .
  • Ventilation : Conduct reactions in a fume hood due to potential HCl/POCl₃ emissions .
  • Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
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4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.